2-chloro-N-(3-chloro-4-methylphenyl)benzamide
Description
2-Chloro-N-(3-chloro-4-methylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group and a 3-chloro-4-methylphenyl substituent on the amide nitrogen. Benzamide scaffolds are known for their versatility in forming hydrogen bonds and participating in π-π stacking, which contribute to their bioactivity and crystallographic properties .
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJWUINPGKPIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304162 | |
| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7017-26-7 | |
| Record name | NSC164408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DICHLORO-4'-METHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials Preparation
- 2-Chlorobenzoyl chloride is usually prepared by chlorination of 2-chlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride under reflux conditions.
- 3-Chloro-4-methylaniline is commercially available or can be synthesized by selective chlorination and methylation of aniline derivatives.
Amide Formation
The core synthetic step involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-4-methylaniline under controlled conditions:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Anhydrous dichloromethane, tetrahydrofuran (THF), or ethyl acetate |
| Base | Triethylamine or pyridine to neutralize HCl formed |
| Temperature | 0 °C to room temperature to control reaction rate |
| Reaction Time | 1-4 hours depending on scale and conditions |
| Molar Ratio | 1:1 to 1:1.2 (benzoyl chloride:aniline) |
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl carbon, forming the amide bond with the elimination of HCl, which is scavenged by the base.
Work-up and Purification
- After completion, the reaction mixture is quenched with water or dilute acid to remove excess reagents.
- The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by recrystallization from ethanol or ethyl acetate to obtain pure This compound as colorless crystals.
Research Findings and Crystallographic Data
- The compound's molecular structure has been characterized by X-ray crystallography, revealing key features such as the dihedral angle between aromatic rings and hydrogen bonding patterns critical for crystal packing and stability.
- The ortho-chloro substituent in the benzoyl ring is positioned syn to the carbonyl group, influencing the molecular conformation and intermolecular interactions.
- The compound forms intermolecular N–H···O hydrogen bonds, creating infinite chains in the crystal lattice, which facilitates crystallinity and purity during recrystallization.
Polymorphism and Solid-State Forms
- While specific polymorphs of This compound are less documented, related benzamide derivatives exhibit polymorphic behavior affecting solubility and bioavailability.
- Control of crystallization parameters (solvent, temperature, rate of cooling) can influence the solid-state form obtained, which is critical for pharmaceutical applications.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acyl chloride formation | 2-chlorobenzoic acid + thionyl chloride, reflux | 2-chlorobenzoyl chloride, reactive intermediate |
| Amide coupling | 2-chlorobenzoyl chloride + 3-chloro-4-methylaniline, base, solvent, 0-25 °C | Formation of target amide with HCl scavenged by base |
| Purification | Recrystallization from ethanol or ethyl acetate | Pure crystalline compound, suitable for characterization |
Alternative Synthetic Routes and Patents
- Some patents describe related benzamide syntheses involving coupling of organometallic intermediates with substituted nitrobenzenes followed by reduction and amide formation, but these are more complex and less direct for this specific compound.
- The direct acylation method remains the most straightforward and widely used approach.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)benzoic acid.
Reduction: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)benzylamine.
Scientific Research Applications
Synthesis Method Overview
- Starting Materials : 3-chloro-4-methyl aniline, benzoyl chloride.
- Reagents : Base (such as triethylamine), solvent (like dichloromethane).
- Procedure : The aniline reacts with benzoyl chloride under basic conditions to form the desired amide.
Biological Activities
2-chloro-N-(3-chloro-4-methylphenyl)benzamide has shown promising biological activities, particularly in the realm of medicinal chemistry.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
Antibacterial Properties
Studies have reported that the compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests have shown zones of inhibition comparable to standard antibiotics, suggesting potential for development as a therapeutic agent.
| Compound | Target Bacteria | Zone of Inhibition (mm) | Comparison with Standard |
|---|---|---|---|
| This compound | S. aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |
| E. coli | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |
Medicinal Chemistry Applications
The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance potency or selectivity against specific biological targets.
Case Study: Anticancer Compounds
A notable study involved synthesizing a series of derivatives based on this compound to evaluate their efficacy against breast cancer cell lines. The results indicated that certain modifications led to improved cytotoxicity and selectivity.
Material Science Applications
Beyond biological applications, this compound is also explored in materials science for its potential in developing new polymers and coatings due to its unique chemical structure.
Properties for Material Development
- Thermal Stability : The presence of chlorine atoms contributes to enhanced thermal stability.
- Chemical Resistance : The compound's structure may impart resistance to various solvents and environmental conditions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Variations in substituents on the benzamide core and the aromatic ring significantly influence melting points, solubility, and crystallinity. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -SO₂Me) increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) .
- Bulky substituents (e.g., iodine in ) may reduce solubility but improve thermal stability.
Computational and Structural Insights
- Hydrogen Bonding : DFT studies on 2-chloro-N-(pyrazolyl)benzamides reveal that chloro substituents stabilize molecular conformations through electrostatic interactions and hydrogen bonding .
- Crystal Packing : In 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, the dihedral angle between aromatic rings (52.13°) and N–H⋯O hydrogen bonds facilitate dimer formation, influencing crystallinity .
Biological Activity
2-chloro-N-(3-chloro-4-methylphenyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro substituent on the benzamide structure, which influences its biological interactions. The general formula can be represented as follows:
This structure allows it to interact with various biological targets, including enzymes and receptors.
Benzamides typically exert their effects by binding to specific target proteins, modulating their activity. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cell growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (μg/mL) | Control (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 2 (Ciprofloxacin) |
| Escherichia coli | 15 | 2 (Ciprofloxacin) |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases.
Case Studies
- In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 20 μM, with an IC50 value of approximately 15 μM.
- Antimicrobial Efficacy : In a comparative study against known antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
Biochemical Pathways
The biological activity of this compound can influence several biochemical pathways:
- Apoptosis Pathway : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Cell Signaling Pathways : Modulation of pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-chloro-N-(3-chloro-4-methylphenyl)benzamide?
Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with a substituted aniline derivative. Key steps include:
- Chlorination : Introduce chlorine at the ortho position of the benzoyl chloride precursor using reagents like SOCl₂ or PCl₃.
- Amidation : React 2-chlorobenzoyl chloride with 3-chloro-4-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA) to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. Q2. How can researchers confirm the structural integrity of the synthesized compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with chloro substituents .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. The molecular ion peak (M+H)⁺ should align with the theoretical mass (C₁₄H₁₀Cl₂NO: 292.03 g/mol).
- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction conditions for synthesizing analogs?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in chlorination or amidation steps.
- Reaction Path Search : Employ software like GRRM or AFIR to identify low-energy pathways for multi-step reactions, reducing trial-and-error experimentation .
- Machine Learning : Train models on PubChem data to correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) with reaction yields .
Q. Q4. How to resolve contradictions in reported antibacterial activity data for this compound?
Methodological Answer:
- Target Validation : Use CRISPR-Cas9 knockouts in bacterial strains to confirm whether activity is mediated by AcpS-Pptase inhibition, as seen in structurally related benzamides .
- Biochemical Assays : Measure IC₅₀ values against purified enzymes (e.g., AcpS-Pptase) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Structural Modifications : Introduce a trifluoromethyl group (as in ) to enhance target binding affinity and re-evaluate activity .
Q. Q5. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (CH₃, CF₃), or nitro (NO₂) groups at the 2-chloro or 4-methyl positions .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl group) and hydrophobic regions (e.g., chloro substituents) .
- In Silico ADMET Prediction : Apply tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles (e.g., logP < 5, TPSA < 90 Ų) .
Data Interpretation & Experimental Design
Q. Q6. How to design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, then quantify degradation via HPLC. Chlorobenzamides are prone to hydrolysis under acidic conditions .
- Light/Heat Stability : Expose samples to UV light (254 nm) or 60°C for 48 hours. Monitor decomposition using TLC or LC-MS.
Q. Q7. What analytical techniques are suitable for detecting byproducts in scaled-up synthesis?
Methodological Answer:
- GC-MS : Identify volatile impurities (e.g., unreacted benzoyl chloride) with a DB-5MS column and EI ionization.
- HPLC-DAD : Quantify non-volatile byproducts (e.g., dimerized aniline derivatives) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
Contradictions & Advanced Analysis
Q. Q8. Why do some studies report weak activity against Gram-negative bacteria despite structural similarity to potent inhibitors?
Methodological Answer:
- Membrane Permeability : Use the NPN uptake assay to assess outer membrane disruption. Chlorobenzamides may fail to penetrate LPS layers in Gram-negative strains .
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance is mediated by pumps like AcrAB-TolC .
Q. Q9. How to address discrepancies in crystallographic data for benzamide derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
